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molecular formula C8H13N3OS B8697980 N-(4-((Dimethylamino)methyl)thiazol-2-yl)acetamide CAS No. 944804-96-0

N-(4-((Dimethylamino)methyl)thiazol-2-yl)acetamide

Cat. No. B8697980
M. Wt: 199.28 g/mol
InChI Key: XBWPUPBLCWESMS-UHFFFAOYSA-N
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Patent
US08093266B2

Procedure details

Dissolved N-(4-chloromethyl-thiazol-2-yl)-acetamide (250 mg, 1.31 mmol) in 5 mL of THF. To this was added Na2CO3 (250 mg). Bubbled dimethyl amine in for 15 min. Sealed the flask and heated at 50° C. for 2 h. LC-MS analysis indicated the desired adduct. Filtered the mixture through diatomaceous earth and washed plug with 2×10 mL of THF. Concentrated to dryness to give 274 mg of N-(4-dimethylaminomethyl-thiazol-2-yl)-acetamide.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
desired adduct
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[S:6][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].[CH3:18][NH:19][CH3:20]>C1COCC1>[CH3:18][N:19]([CH2:2][C:3]1[N:4]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[S:6][CH:7]=1)[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClCC=1N=C(SC1)NC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
desired adduct
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Sealed the flask
FILTRATION
Type
FILTRATION
Details
Filtered the mixture through diatomaceous earth
WASH
Type
WASH
Details
washed plug with 2×10 mL of THF
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1N=C(SC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 274 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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